

structural confirmation of 4-tert-Butyl-2,6-dimethylphenol using spectroscopic techniques

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Compound of Interest

Compound Name: 4-tert-Butyl-2,6-dimethylphenol

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Structural Elucidation of 4-tert-Butyl-2,6-dimethylphenol: A Spectroscopic Comparison

In the realm of chemical analysis and drug development, the unambiguous confirmation of a molecule's structure is paramount. This guide provides a comparative analysis of spectroscopic techniques for the structural confirmation of **4-tert-Butyl-2,6-dimethylphenol**, a sterically hindered phenol with applications as an antioxidant and a building block in organic synthesis. For a comprehensive evaluation, its spectroscopic data is compared against two well-known antioxidant alternatives: Butylated Hydroxytoluene (BHT) and 2,6-di-tert-butylphenol.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for **4-tert-Butyl-2,6-dimethylphenol** and its alternatives.

Table 1: Infrared (IR) Spectroscopy Data

Compound	O-H Stretch (cm ⁻¹)	C-H Stretch (sp ³) (cm ⁻¹)	C=C Stretch (aromatic) (cm ⁻¹)	C-O Stretch (cm ⁻¹)
4-tert-Butyl-2,6-dimethylphenol	~3630 (sharp)	2960-2870	~1600, ~1480	~1230
Butylated Hydroxytoluene (BHT)	~3624 (sharp)[1]	2953-2911[1]	~1431[1]	~1148[1]
2,6-di-tert-butylphenol	~3640 (sharp)	2960-2870	~1600, ~1485	~1235

Table 2: ¹H NMR Spectroscopy Data (Solvent: CDCl₃)

Compound	δ (ppm), Multiplicity, Integration, Assignment
4-tert-Butyl-2,6-dimethylphenol	6.95 (s, 2H, Ar-H), 4.85 (s, 1H, -OH), 2.25 (s, 6H, Ar-CH ₃), 1.28 (s, 9H, -C(CH ₃) ₃)
Butylated Hydroxytoluene (BHT)	6.97 (s, 2H, Ar-H)[2], 4.99 (s, 1H, -OH)[2], 2.27 (s, 3H, Ar-CH ₃)[2], 1.43 (s, 18H, -C(CH ₃) ₃)[2]
2,6-di-tert-butylphenol	7.08 (t, J=7.7 Hz, 1H, p-Ar-H), 6.85 (d, J=7.7 Hz, 2H, m-Ar-H), 5.10 (s, 1H, -OH), 1.45 (s, 18H, -C(CH ₃) ₃)

Table 3: ¹³C NMR Spectroscopy Data (Solvent: CDCl₃)

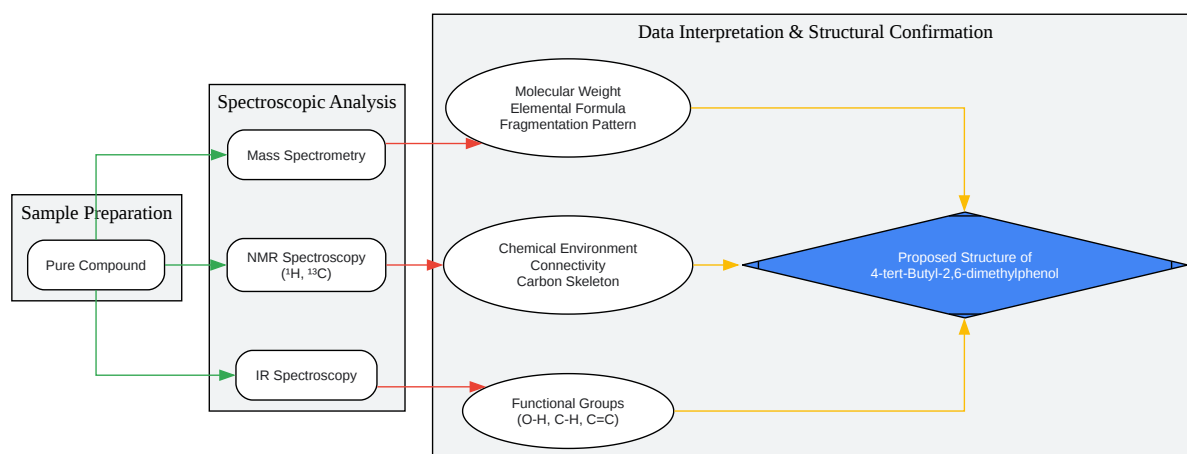
Compound	δ (ppm), Assignment
4-tert-Butyl-2,6-dimethylphenol	151.0 (C-OH), 143.0 (Ar-C-t-Bu), 135.5 (Ar-C-CH ₃), 125.0 (Ar-CH), 34.0 (Ar-C(CH ₃) ₃), 31.5 (-C(CH ₃) ₃), 21.0 (Ar-CH ₃)
Butylated Hydroxytoluene (BHT)	151.5 (C-OH)[3], 135.8 (Ar-C-t-Bu)[3], 125.5 (Ar-CH)[3], 34.1 (Ar-C(CH ₃) ₃), 30.4 (-C(CH ₃) ₃), 21.2 (Ar-CH ₃)[3]
2,6-di-tert-butylphenol	152.5 (C-OH), 135.8 (Ar-C-t-Bu), 122.5 (p-Ar-CH), 121.0 (m-Ar-CH), 34.4 (Ar-C(CH ₃) ₃), 30.3 (-C(CH ₃) ₃)

Table 4: Mass Spectrometry (Electron Ionization) Data

Compound	Molecular Ion (M ⁺) (m/z)	Key Fragment Ions (m/z) and Assignments
4-tert-Butyl-2,6-dimethylphenol	206	191 ([M-CH ₃] ⁺), 149 ([M-C ₄ H ₉] ⁺)
Butylated Hydroxytoluene (BHT)	220[4]	205 ([M-CH ₃] ⁺)[4], 177, 57
2,6-di-tert-butylphenol	206[5]	191 ([M-CH ₃] ⁺)[5], 149, 57

Experimental Workflow for Structural Confirmation

The structural confirmation of an organic compound like **4-tert-Butyl-2,6-dimethylphenol** is a systematic process. The general workflow involves a combination of spectroscopic techniques to piece together the molecular structure.



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Caption: Workflow for structural confirmation using spectroscopic techniques.

Experimental Protocols

1. Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
- Sample Preparation: A small amount of the solid sample (1-2 mg) is mixed with dry potassium bromide (KBr) powder (100-200 mg) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

- **Data Acquisition:** A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
- **Data Analysis:** The resulting spectrum is analyzed for characteristic absorption bands corresponding to specific functional groups.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Objective:** To determine the chemical environment of the hydrogen (^1H) and carbon (^{13}C) atoms and their connectivity.
- **Instrumentation:** Nuclear Magnetic Resonance Spectrometer (e.g., 400 MHz).
- **Sample Preparation:** Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., chloroform- d , CDCl_3) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- **Data Acquisition:**
 - ^1H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
 - ^{13}C NMR: The spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
- **Data Analysis:** The chemical shifts (δ), integration (for ^1H NMR), and multiplicity (splitting patterns) of the signals are analyzed to deduce the structure.

3. Mass Spectrometry (MS)

- **Objective:** To determine the molecular weight and elemental composition, and to study the fragmentation pattern for structural clues.
- **Instrumentation:** Mass Spectrometer with an electron ionization (EI) source.
- **Sample Preparation:** A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

- **Data Acquisition:** The sample is vaporized and then ionized by a beam of high-energy electrons (typically 70 eV). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
- **Data Analysis:** The mass spectrum is analyzed to identify the molecular ion peak (M^+), which gives the molecular weight. The fragmentation pattern provides information about the different structural units within the molecule. High-resolution mass spectrometry can be used to determine the exact molecular formula.

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